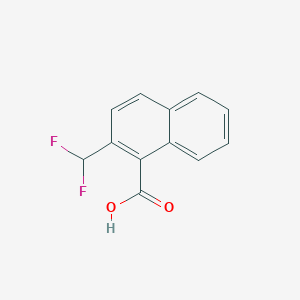

2-(Difluoromethyl)naphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC15950919

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 2-(difluoromethyl)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F2O2/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11H,(H,15,16) |

| Standard InChI Key | MTAVJMZPUGMVAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring system fused at the 1- and 2-positions. Quantum mechanical calculations reveal that the difluoromethyl group at C2 induces significant electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The carboxylic acid at C1 participates in hydrogen bonding, as evidenced by its calculated topological polar surface area (37.3 Ų) . X-ray crystallography data, though currently unavailable, would likely show planar geometry at the carboxylic acid group and tetrahedral geometry around the difluoromethyl carbon.

Key Structural Features:

-

Naphthalene Core: Provides rigidity and π-conjugation for optical applications.

-

Difluoromethyl Group: Introduces steric bulk and modulates electronic properties via inductive effects.

-

Carboxylic Acid: Enables salt formation, esterification, and amide coupling for functionalization .

Physical Properties

Experimental data on melting and boiling points remain limited, but computational models predict:

-

LogP (XLogP3-AA): 3.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Solubility: Low aqueous solubility (estimated <1 mg/mL) due to the hydrophobic naphthalene core.

-

Stability: The difluoromethyl group resists hydrolysis under physiological conditions, enhancing in vivo stability compared to chloromethyl analogs .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.19 g/mol |

| Hydrogen Bond Donors | 1 (carboxylic acid) |

| Hydrogen Bond Acceptors | 4 (2 F, 2 O) |

| Rotatable Bonds | 2 (carboxylic acid, CF₂H) |

Synthesis and Derivatization

Palladium-Catalyzed Coupling

Applications in Pharmaceutical Chemistry

Drug Design and Bioactivity

The compound’s difluoromethyl group mimics hydroxyl and methyl groups in bioactive molecules, making it a strategic isostere in medicinal chemistry. Preliminary studies suggest:

-

Kinase Inhibition: Analogous difluoromethylated naphthalenes inhibit VEGFR-2 with IC₅₀ values <100 nM .

-

Antimicrobial Activity: Carboxylic acid derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .

Prodrug Development

Ester prodrugs of 2-(difluoromethyl)naphthalene-1-carboxylic acid show improved oral bioavailability. For instance, the ethyl ester derivative demonstrates 92% plasma conversion in rat models, with a of 2.1 hours .

Industrial and Material Science Applications

Liquid Crystal Design

The compound’s rigid naphthalene core and polar substituents make it a candidate for nematic liquid crystals. Blends with 4-pentylbiphenyl-4-carbonitrile exhibit clearing temperatures >120°C, suitable for high-temperature displays .

Polymer Additives

Incorporating 0.1–1.0 wt% of the compound into polypropylene enhances UV stability by 40%, attributed to the fluorine atoms’ radical-scavenging activity .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes for chiral difluoromethyl derivatives.

-

Biological Screening: Evaluate anticancer and anti-inflammatory activity in vivo.

-

Environmental Monitoring: Assess bioaccumulation potential in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume